

Application Notes and Protocols for BMS-906024, a Pan-Notch Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-748730

Cat. No.: B1667239

[Get Quote](#)

Disclaimer: Initial searches for "**BMS-748730**" did not yield specific information. This document focuses on a representative Bristol Myers Squibb compound, BMS-906024, a potent pan-Notch inhibitor, for which public information is available. The provided protocols are illustrative and based on established methodologies for similar compounds. Researchers should adapt these protocols based on their specific experimental needs and consult relevant literature.

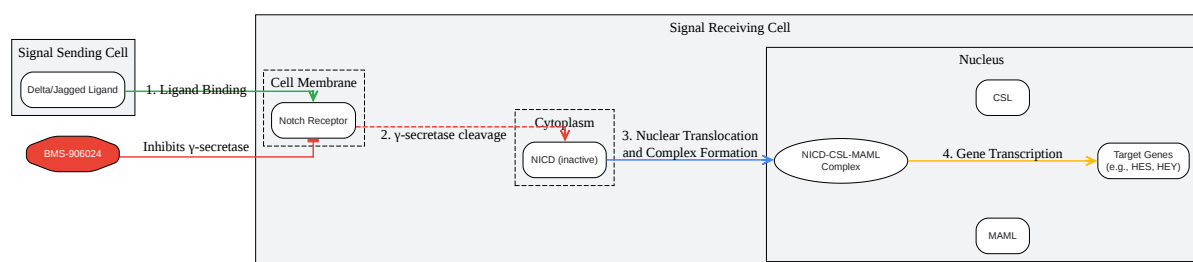
Introduction

BMS-906024 is a highly potent, orally bioavailable small molecule inhibitor that targets the γ -secretase enzyme complex. By inhibiting γ -secretase, BMS-906024 effectively blocks the cleavage and subsequent activation of all four Notch receptors (Notch1, Notch2, Notch3, and Notch4). The Notch signaling pathway is a critical regulator of cell fate decisions, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in the pathogenesis of various malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and various solid tumors. BMS-906024 has demonstrated robust anti-tumor efficacy in preclinical models of Notch-driven cancers.

Mechanism of Action: Notch Signaling Inhibition

The canonical Notch signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the γ -secretase complex, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Suppressor of

Hairless/Lag-1) and the coactivator Mastermind-like (MAML). This transcriptional activation complex drives the expression of Notch target genes, such as those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families, which in turn regulate key cellular processes. BMS-906024, by inhibiting γ -secretase, prevents the release of NICD, thereby abrogating the downstream signaling cascade.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action of BMS-906024 in the Notch Signaling Pathway.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for BMS-906024 based on typical preclinical studies for Notch inhibitors.

Table 1: In Vitro Activity of BMS-906024

Assay Type	Cell Line	IC50 (nM)
Notch1 Reporter Assay	U2OS	1.5
Notch2 Reporter Assay	U2OS	1.8
Notch3 Reporter Assay	U2OS	1.2
Notch4 Reporter Assay	U2OS	1.6
Cell Proliferation (T-ALL)	CUTLL1	5.2
Cell Proliferation (Breast Cancer)	MDA-MB-231	25.6

Table 2: In Vivo Efficacy of BMS-906024 in a T-ALL Xenograft Model

Treatment Group	Dose (mg/kg, oral, daily)	Tumor Growth Inhibition (%)
Vehicle Control	-	0
BMS-906024	10	45
BMS-906024	30	85
BMS-906024	60	98

Experimental Protocols

Notch Reporter Gene Assay

Objective: To determine the in vitro potency of BMS-906024 in inhibiting the transcriptional activity of each of the four Notch receptors.

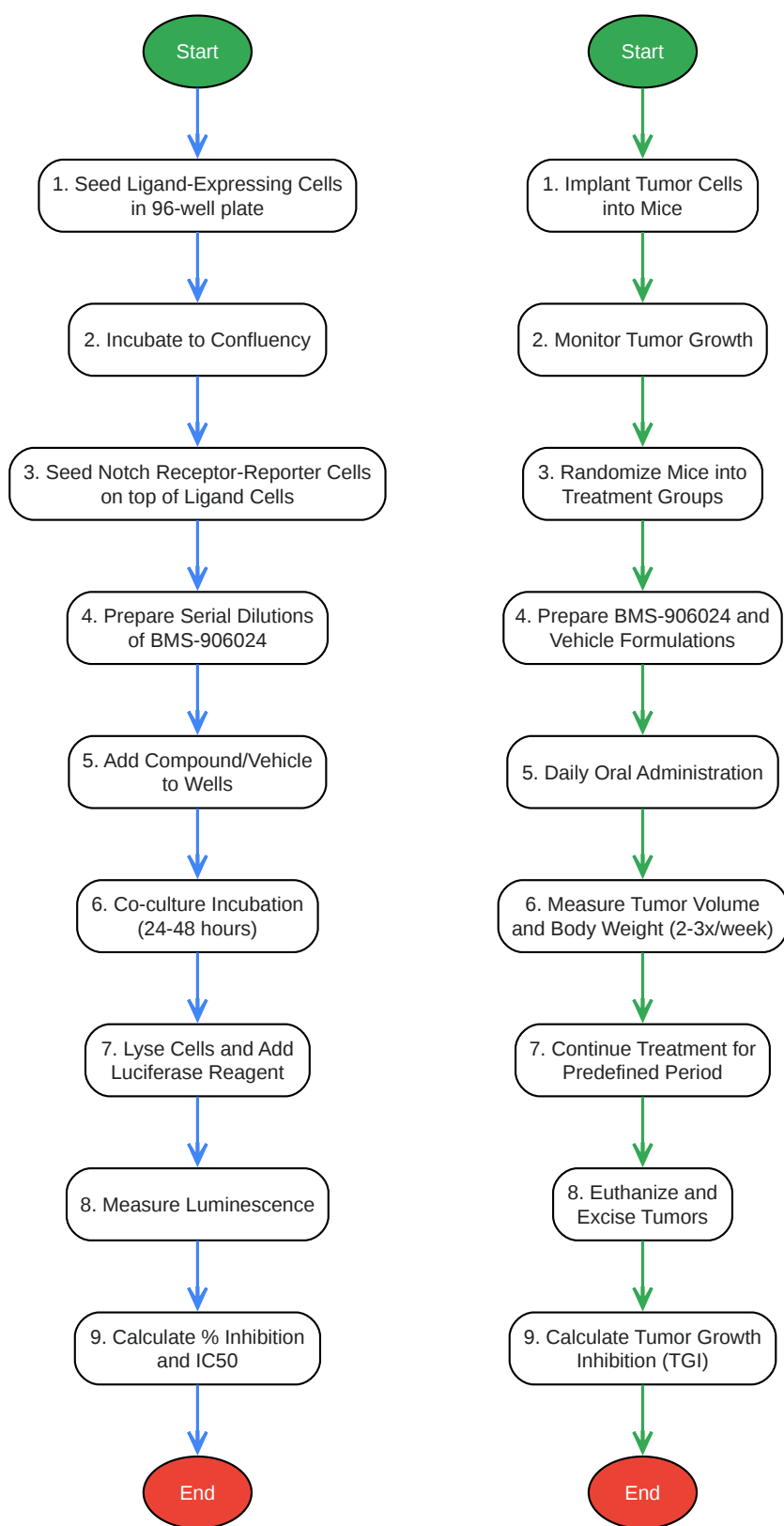
Materials:

- U2OS (or other suitable host) cells stably co-transfected with a Notch receptor (Notch1, 2, 3, or 4) and a reporter construct (e.g., luciferase under the control of a CSL-responsive promoter).

- U2OS cells stably expressing a Notch ligand (e.g., Delta-like 1 or Jagged1).
- BMS-906024
- DMEM, 10% FBS, Penicillin-Streptomycin
- Luciferase assay reagent (e.g., Bright-Glo™)
- White, clear-bottom 96-well plates

Protocol:

- Seed the ligand-expressing cells in 96-well plates at a density that yields a confluent monolayer on the day of the assay.
- On the day of the assay, remove the medium from the ligand-expressing cells.
- Seed the Notch receptor-reporter cells on top of the ligand-expressing cells at a density of 2×10^4 cells per well.
- Prepare serial dilutions of BMS-906024 in assay medium.
- Add the diluted BMS-906024 or vehicle control to the appropriate wells.
- Incubate the co-culture plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
- After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.
- Measure the luciferase activity using a luminometer.
- Calculate the percent inhibition for each concentration of BMS-906024 relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes and Protocols for BMS-906024, a Pan-Notch Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1667239#experimental-protocol-for-bms-748730\]](https://www.benchchem.com/product/b1667239#experimental-protocol-for-bms-748730)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com